METHYL 2-{[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
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Overview
Description
METHYL 2-{[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that features a furan ring, a triazole ring, and a sulfanyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps, starting with the preparation of the furan and triazole precursors. The key steps include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling of the Furan and Triazole Rings: This step involves the formation of a sulfanyl linkage between the two rings, typically using thiol reagents and appropriate catalysts.
Esterification: The final step involves the esterification of the sulfanyl acetate group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can yield various sulfanyl derivatives.
Scientific Research Applications
METHYL 2-{[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which METHYL 2-{[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and triazole rings can participate in various binding interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[5-(2-FURYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE: This compound has a similar structure but with a methyl group instead of a propyl group.
2-{[5-(2-FURYL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE: This compound features a thiadiazole ring instead of an acetate group.
Uniqueness
METHYL 2-{[5-(2-FURYL)-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[[5-(furan-2-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-3-6-15-11(9-5-4-7-18-9)13-14-12(15)19-8-10(16)17-2/h4-5,7H,3,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIJUHCLIYRAPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)OC)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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